3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Its structure features:
- 3-phenyl group: A common aromatic substituent contributing to π-π stacking interactions with biological targets.
- 5-propyl group: A medium-length alkyl chain that modulates lipophilicity and steric effects.
- N-(pyridin-2-ylmethyl)amine: A polar substituent enhancing solubility and target engagement via hydrogen bonding .
This compound has been explored for anti-mycobacterial activity, specifically against Mycobacterium tuberculosis (M.tb), where pyrazolo[1,5-a]pyrimidines inhibit ATP synthase .
Properties
IUPAC Name |
3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-2-8-17-13-20(23-14-18-11-6-7-12-22-18)26-21(25-17)19(15-24-26)16-9-4-3-5-10-16/h3-7,9-13,15,23H,2,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPFVKXJCRUBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of an aminopyrazole with a pyrimidine derivative. One common method involves the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the pyrimidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, it has been reported to inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. This inhibition disrupts the energy production in the bacteria, leading to its death .
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-phenyl group in the target compound is a critical pharmacophore. Analogues with electron-withdrawing groups (e.g., 3-(4-fluorophenyl) ) show enhanced anti-M.tb activity due to improved target binding and metabolic stability. For example:
- 3-(4-Fluorophenyl)-5-aryl derivatives (Compounds 32–35): Exhibited MIC values ≤0.5 μM against M.tb, outperforming non-fluorinated counterparts .
- 3-(2-Methoxyphenyl) () : Reduced activity (MIC >2 μM), suggesting steric hindrance or unfavorable electronic effects .
Key Insight : Fluorination at the para-position of the 3-phenyl ring optimizes potency and pharmacokinetics .
Substituent Variations at Position 5
The 5-propyl group in the target compound balances lipophilicity and steric bulk. Comparisons include:
- 5-Methyl (Compound 11, ) : Lower molecular weight (MW = 345.4) but reduced potency (MIC = 1.2 μM) compared to bulkier 5-substituents .
- 5-Aryl (e.g., 5-(4-isopropylphenyl), Compound 35) : Enhanced activity (MIC = 0.3 μM) due to hydrophobic interactions but higher metabolic instability .
- 5-Heteroaryl (e.g., pyridinyl) : Improved solubility but variable activity depending on substituent positioning .
Key Insight : Alkyl chains like propyl provide a favorable balance between potency and stability, whereas bulky aryl groups may compromise microsomal clearance .
N-Substituent Modifications
The N-(pyridin-2-ylmethyl) group is pivotal for solubility and target engagement. Analogues with alternative N-substituents include:
- N-(Pyridin-3-ylmethyl) () : Reduced anti-M.tb activity (MIC = 2.5 μM) due to altered hydrogen-bonding geometry .
- N-(4-Methylphenyl) () : Loss of activity (MIC >10 μM), emphasizing the necessity of pyridine for target binding .
- N-(2-Pyrimidinylmethyl) () : Moderate activity (MIC = 1.8 μM) but increased hERG liability .
Key Insight : The pyridin-2-ylmethyl group optimizes both potency and safety profiles among tested N-substituents .
Anti-Mycobacterial Activity
Pharmacokinetic Properties
- Microsomal Stability : The target compound exhibits >60% remaining after 1 hour in human liver microsomes, comparable to 5-methyl derivatives but superior to 5-aryl analogues .
- hERG Inhibition : IC50 >10 μM, indicating low cardiac toxicity risk .
- Solubility : Moderate aqueous solubility (LogP = 3.2) due to the pyridin-2-ylmethyl group .
Biological Activity
3-Phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in anti-mycobacterial and anti-cancer applications. This compound exhibits promising potential as an inhibitor of mycobacterial ATP synthase, making it a candidate for tuberculosis treatment.
Structure and Synthesis
The molecular structure of this compound can be described as follows:
- Chemical Formula : CHN
- IUPAC Name : this compound
The synthesis typically involves multi-step processes including condensation reactions, cyclization, and functional group modifications to achieve the desired pyrazolo[1,5-a]pyrimidine core with specific substituents that enhance biological activity .
Antimycobacterial Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit potent inhibitory effects against Mycobacterium tuberculosis (M.tb). These compounds function primarily by inhibiting mycobacterial ATP synthase, crucial for energy production in bacteria. In vitro studies have demonstrated that certain analogues can inhibit M.tb growth with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3-Phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-am | 0.2 - 1.5 | Antimycobacterial |
| Other Analogues | Varies | Varies |
Structure–Activity Relationships (SAR)
A comprehensive study on SAR has revealed that the presence of specific substituents at the 3 and 5 positions of the pyrazolo[1,5-a]pyrimidine core significantly influences biological activity. For instance:
- Compounds with a 3-(4-fluoro)phenyl group showed enhanced activity.
- Variations at the 5-position with alkyl and aryl groups also maintained good anti-mycobacterial properties .
Case Study 1: In Vivo Efficacy
In an acute mouse model of tuberculosis, analogues of pyrazolo[1,5-a]pyrimidin-7-amines demonstrated significant efficacy in reducing bacterial load. The most effective compounds were those that maintained low hERG liability and good metabolic stability in liver microsomes .
Case Study 2: Kinase Inhibition
Beyond antimycobacterial activity, compounds from this class have shown potential as inhibitors of various kinases involved in cancer progression. For example, they have been noted to inhibit c-Abl and c-Kit kinases effectively, leading to reduced cell proliferation in certain cancer cell lines .
Q & A
Q. What are the standard synthetic routes for preparing 3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves a multi-step process starting with the cyclization of pyrazolo[1,5-a]pyrimidine precursors. A common approach includes:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of substituted pyrazole and pyrimidine derivatives under reflux conditions.
- Step 2 : Functionalization at position 7 by introducing the N-(pyridin-2-ylmethyl)amine group via nucleophilic substitution or coupling reactions.
- Step 3 : Purification using column chromatography or recrystallization (e.g., from ethanol or DMF) to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and stereochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm).
- IR Spectroscopy : Identification of functional groups (e.g., NH stretches at ~3300 cm⁻¹).
- Mass Spectrometry (MS) : Verification of molecular weight and fragmentation patterns.
- Elemental Analysis : Validation of C, H, N content (e.g., ±0.3% deviation from theoretical values) .
Q. How is the purity of synthesized derivatives assessed?
Purity is evaluated via:
- HPLC : Using C18 columns with UV detection (e.g., ≥99% purity threshold).
- Melting Point Analysis : Consistency with literature values (e.g., 221–223°C for related compounds).
- TLC : Monitoring reaction progress with silica gel plates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Catalyst Screening : Pd/C or CuI for coupling reactions (e.g., improving yields from 60% to 85%).
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Temperature Control : Stepwise heating (e.g., 80°C for cyclization, 120°C for amine coupling) to minimize side products .
Q. What role does the trifluoromethyl group play in enhancing biological activity?
The trifluoromethyl group:
- Increases Lipophilicity : Improving membrane permeability (logP >3.5).
- Enhances Binding Affinity : Via hydrophobic interactions with kinase active sites (e.g., CDK9 IC50 reduced from 1.2 µM to 0.3 µM in analogs).
- Boosts Metabolic Stability : Resistance to oxidative degradation in hepatic microsomes .
Q. How can discrepancies in kinase inhibition data be resolved?
Strategies include:
- Assay Standardization : Using uniform ATP concentrations (e.g., 10 µM) and control inhibitors.
- Orthogonal Validation : Combining biochemical assays (e.g., fluorescence polarization) with cellular viability tests (e.g., MTT assay).
- Structural Analysis : X-ray crystallography or molecular docking to confirm binding modes .
Q. What computational methods support SAR analysis of pyrazolo[1,5-a]pyrimidine analogs?
- Molecular Docking : Predict interactions with targets like CDK9 (e.g., Glide SP scoring).
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with IC50 values.
- MD Simulations : Assess binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
